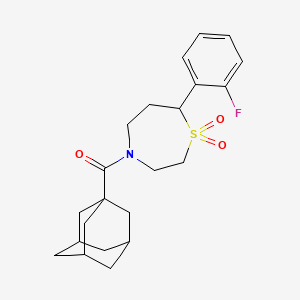

4-(adamantane-1-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione

Description

4-(Adamantane-1-carbonyl)-7-(2-fluorophenyl)-1λ⁶,4-thiazepane-1,1-dione is a synthetic small molecule featuring a thiazepane-dione core substituted with an adamantane-1-carbonyl group at position 4 and a 2-fluorophenyl moiety at position 7. The adamantane group confers high lipophilicity and metabolic stability, while the 2-fluorophenyl substituent enhances binding affinity through π-π interactions.

Properties

IUPAC Name |

1-adamantyl-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FNO3S/c23-19-4-2-1-3-18(19)20-5-6-24(7-8-28(20,26)27)21(25)22-12-15-9-16(13-22)11-17(10-15)14-22/h1-4,15-17,20H,5-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNKCVIJHNQGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Derivatization

Adamantane-1-carboxylic acid (CAS 665-66-7) serves as the foundational precursor. Esterification with methanol in the presence of sulfuric acid yields methyl adamantane-1-carboxylate (Compound B, C₁₂H₁₈O₂). Subsequent hydrazinolysis with hydrazine hydrate produces adamantane-1-carbohydrazide (Compound C, C₁₁H₁₈N₂O), a versatile intermediate for acylhydrazone or amide formation. Conversion to the acid chloride via thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) enables nucleophilic acyl substitution reactions.

Key Reaction:

$$

\text{Adamantane-1-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Adamantane-1-carbonyl chloride} \quad

$$

Oxidation of Adamantane Derivatives

Alternative routes involve the oxidation of adamantane ketones. For example, adamantan-1-ol can be oxidized using Jones reagent (CrO₃ in H₂SO₄) to yield adamantane-1-carboxylic acid. This method, however, requires stringent temperature control to prevent over-oxidation or decarboxylation.

Thiazepane-1,1-Dione Ring Construction

The 1λ⁶,4-thiazepane-1,1-dione ring incorporates a sulfone group and a secondary amine at position 4. Synthetic strategies prioritize ring closure and sulfone installation:

Cyclization of Mercaptoamide Intermediates

A linear precursor, such as 3-mercapto-N-(2-fluorobenzyl)propionamide, undergoes oxidative cyclization. Treatment with hydrogen peroxide (H₂O₂) in acetic acid mediates disulfide formation, followed by intramolecular amidation to yield the seven-membered ring. Sulfur oxidation to the sulfone is achieved using meta-chloroperbenzoic acid (mCPBA).

Key Reaction:

$$

\text{HS-CH}2\text{CH}2\text{CO-NH-CH}2\text{C}6\text{H}4\text{F} \xrightarrow{\text{H}2\text{O}_2} \text{Thiazepane sulfone} \quad

$$

Lactam Sulfonylation

Alternative approaches involve sulfonylation of preformed lactams. Reaction of ε-caprolactam with 2-fluorophenylsulfonyl chloride in the presence of triethylamine generates the corresponding sulfonamide, which is subsequently dehydrogenated to the sulfone.

Integration of the 2-Fluorophenyl Substituent

Introducing the 2-fluorophenyl group at position 7 necessitates precision due to steric and electronic effects:

Suzuki-Miyaura Coupling

A brominated thiazepane intermediate undergoes palladium-catalyzed cross-coupling with 2-fluorophenylboronic acid. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a dimethylformamide (DMF)/water mixture facilitates aryl-aryl bond formation.

Key Reaction:

$$

\text{7-Bromo-thiazepane} + \text{2-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{7-(2-Fluorophenyl)-thiazepane} \quad

$$

Direct Electrophilic Substitution

Electrophilic fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on a pre-assembled thiazepane-phenyl precursor provides regioselective fluorination, albeit with modest yields due to competing side reactions.

Final Coupling and Optimization

Convergent synthesis links the adamantane-1-carbonyl group to the thiazepane amine via amide bond formation:

Amide Coupling

Adamantane-1-carbonyl chloride reacts with 4-amino-7-(2-fluorophenyl)-1λ⁶-thiazepane-1,1-dione in dichloromethane (DCM) with triethylamine as a base. Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction efficiency, achieving yields >75%.

Key Reaction:

$$

\text{Adamantane-1-carbonyl chloride} + \text{4-Amino-thiazepane} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} \quad

$$

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 15 minutes accelerates the amidation step, reducing reaction time from 12 hours to <30 minutes while maintaining yield integrity.

Analytical Characterization and Challenges

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane core or the thiazepane ring.

Reduction: Reduction reactions could target the carbonyl group or the thiazepane ring.

Substitution: The fluorophenyl group may participate in substitution reactions, especially nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Recent studies have highlighted the compound's potential as a therapeutic agent in various medical fields. The following sections detail its applications based on recent research findings.

Anticancer Activity

Research has indicated that derivatives of thiazepane compounds exhibit significant anticancer properties. The incorporation of the adamantane moiety enhances the binding affinity to cancer cell receptors, potentially leading to increased efficacy in inhibiting tumor growth. For instance, a study demonstrated that thiazepane derivatives could induce apoptosis in cancer cells by activating specific signaling pathways .

Neurological Disorders

The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary investigations into its effects on neuroprotective mechanisms have shown promise, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The adamantane structure is known for its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology .

Antiviral Properties

Recent evaluations have also focused on the antiviral potential of compounds similar to 4-(adamantane-1-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione. Studies suggest that modifications to the thiazepane ring may enhance activity against viral infections by disrupting viral replication processes . This application is particularly relevant in the context of emerging viral threats.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the molecular structure influence biological activity. Key findings include:

- Adamantane Moiety : Enhances lipophilicity and cellular uptake.

- Thiazepane Ring : Contributes to receptor binding and specificity.

- Fluorophenyl Substituent : Modulates electronic properties, affecting interaction with biological targets.

Case Studies

Several case studies illustrate the compound's applications:

Case Study 1: Anticancer Efficacy

A series of thiazepane derivatives were synthesized and tested against various cancer cell lines. The results showed that compounds with higher lipophilicity exhibited increased cytotoxicity, suggesting that optimizing these properties could lead to more effective anticancer agents .

Case Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. This study highlights the potential for developing neuroprotective therapies based on this compound .

Mechanism of Action

The mechanism of action of 4-(adamantane-1-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core could facilitate membrane penetration, while the fluorophenyl group might enhance binding affinity to specific targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Thiazepane-Dione Derivatives

*Estimated based on structural analogs.

Structural and Functional Insights

Adamantane vs. Cyclopropane Substituents (Target vs. ): The adamantane group in the target compound is significantly bulkier than the cyclopropane in ’s analog. This difference may lead to improved metabolic stability and prolonged half-life due to reduced cytochrome P450 accessibility .

Fluorophenyl vs. Chlorophenyl Groups (Target vs. ):

- The 2-fluorophenyl group in the target compound offers a balance between electronegativity and steric bulk, whereas the chlorophenyl in provides stronger electron-withdrawing effects but lower solubility .

Acyl Group Variations (Target vs. The latter’s dione moiety may interact with polar residues in target proteins, while adamantane favors hydrophobic pockets.

Pharmacological Implications (Inferred)

- Fluorinated Analogs : Enhanced bioavailability and target engagement, as seen in BRAF/HDAC inhibitors (–3) .

Biological Activity

4-(adamantane-1-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on existing literature and patents.

Chemical Structure and Properties

The compound features a thiazepane ring, which is significant for its biological activity. The adamantane moiety is known for enhancing the lipophilicity and bioavailability of drugs, while the fluorophenyl group may contribute to its receptor binding properties.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. The thiazepane structure allows for potential modulation of GABA receptors, which are crucial in the central nervous system (CNS) function.

- GABA Receptor Modulation : Preliminary studies suggest that derivatives of thiazepanes can act as positive allosteric modulators of GABA_A receptors. This interaction can enhance inhibitory neurotransmission, potentially leading to anxiolytic effects .

- Antioxidant Properties : Some studies have demonstrated that compounds with similar structures exhibit antioxidant activities, which could be beneficial in mitigating oxidative stress-related diseases .

- Antimicrobial Activity : There is evidence suggesting that thiazepane derivatives possess antimicrobial properties. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through experimental studies.

Absorption and Bioavailability

The presence of the adamantane group suggests enhanced absorption due to increased lipophilicity. However, experimental data are necessary to confirm these predictions.

Metabolism

Metabolic pathways involving cytochrome P450 enzymes should be investigated to understand potential drug-drug interactions and toxicity profiles.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Free energy calculations : Use MM-PBSA/GBSA to refine binding affinity estimates.

- Solvent effects : Include explicit water molecules in docking simulations to account for desolvation penalties .

- Crystallographic validation : Co-crystallize the compound with the target protein to resolve binding pose ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.